

Application Notes and Protocols: Spectroscopic Analysis of 5-O-benzoyl-20-deoxyingenol

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Compound of Interest

Compound Name: 5-O-benzoyl-20-deoxyingenol

Cat. No.: B12375386

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Introduction

5-O-benzoyl-20-deoxyingenol is a member of the ingenane class of diterpenoids, a group of natural products known for their complex carbon skeleton and significant biological activities. Isolated from plants of the Euphorbia genus, these compounds have garnered considerable interest in the scientific community.^{[1][2]} In particular, **5-O-benzoyl-20-deoxyingenol** has been identified as a potential inhibitor of cell proliferation, making it a compound of interest for further investigation in drug development.^[2] The structural elucidation and characterization of such molecules are paramount for understanding their mechanism of action and for the development of synthetic analogues with improved therapeutic properties. This document provides a detailed overview of the spectroscopic analysis of **5-O-benzoyl-20-deoxyingenol**, offering protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Properties

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₂ O ₅	[2]
Molecular Weight	436.54 g/mol	[2]
CAS Number	54706-97-7	[2]
Appearance	Colorless oil	[3]

Spectroscopic Data

The definitive structural confirmation of **5-O-benzoyl-20-deoxyingenol** relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **5-O-benzoyl-20-deoxyingenol**. Data is typically recorded in deuterated chloroform (CDCl₃) at a specific frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).

¹H NMR Data (CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data to be populated from primary literature			

¹³C NMR Data (CDCl₃)

Position	Chemical Shift (δ, ppm)
Data to be populated from primary literature	

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) is a critical tool for determining the elemental composition and fragmentation pattern of **5-O-benzoyl-20-deoxyingenol**. The ESI-MS fragmentation of ingenol esters is known to readily produce characteristic fragmentation ions.^[3]

High-Resolution Mass Spectrometry (HRMS-ESI) Data

Ion	Calculated m/z	Observed m/z
[M+H] ⁺		
[M+Na] ⁺		

Key Fragmentation Patterns

Precursor Ion (m/z)	Fragment Ions (m/z)	Interpretation
437.2222 ([M+H] ⁺)	Data to be populated	Loss of the benzoyl group, water, etc.

Experimental Protocols

Sample Preparation

- **Compound Isolation:** **5-O-benzoyl-20-deoxyingenol** is typically isolated from the roots of *Euphorbia kansui* through a series of chromatographic steps.^{[1][3]}
- **Purity Assessment:** The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.
- **NMR Sample:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **MS Sample:** Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute this solution to a final concentration of 1-10 µg/mL for analysis.

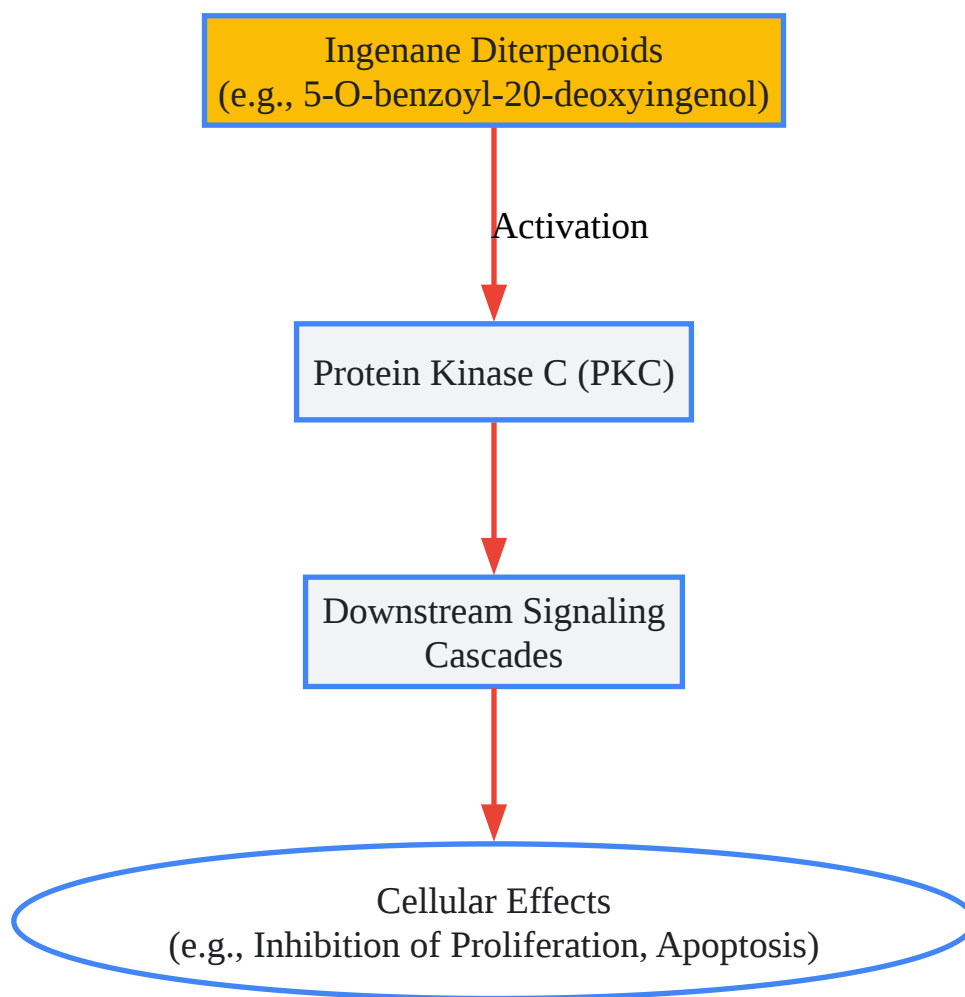
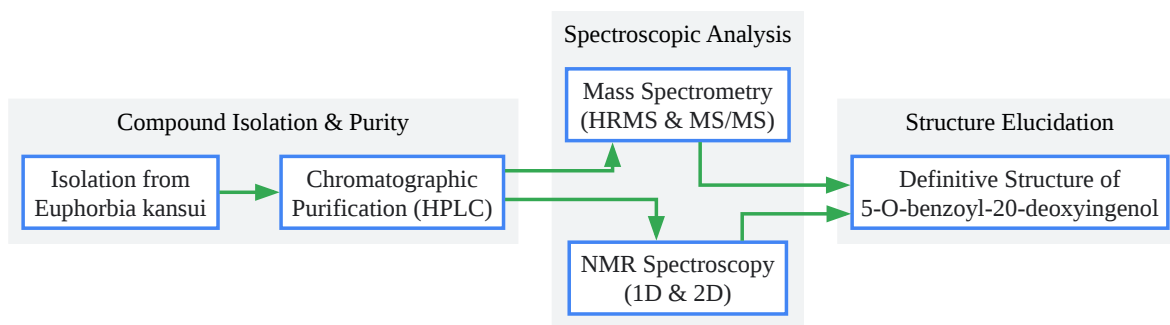
NMR Spectroscopy Protocol

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters: 32 scans, 16-32k data points, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
 - Typical parameters: 1024-4096 scans, 32-64k data points, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ^1H and the solvent peak for ^{13}C).

Mass Spectrometry Protocol

- **Instrumentation:** Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- **Ionization Mode:** Conduct the analysis in both positive and negative ion modes to obtain comprehensive fragmentation information.
- **Infusion Analysis:**
 - Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
- **Tandem Mass Spectrometry (MS/MS):**
 - Select the protonated molecule $[\text{M}+\text{H}]^+$ or other relevant precursor ions for collision-induced dissociation (CID).
 - Vary the collision energy to obtain a range of fragment ions, which helps in elucidating the fragmentation pathways.
- **Data Analysis:** Analyze the data using the instrument's software to determine the accurate mass of the molecular ion and its fragments. This allows for the calculation of the elemental composition and confirmation of the molecular formula.

Visualizations



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References

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